5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone
Brand Name: Vulcanchem
CAS No.: 93323-47-8
VCID: VC14428187
InChI: InChI=1S/C17H14N2O/c1-19-16(14-10-6-3-7-11-14)15(12-18-17(19)20)13-8-4-2-5-9-13/h2-12H,1H3
SMILES:
Molecular Formula: C17H14N2O
Molecular Weight: 262.30 g/mol

5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone

CAS No.: 93323-47-8

Cat. No.: VC14428187

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone - 93323-47-8

Specification

CAS No. 93323-47-8
Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
IUPAC Name 1-methyl-5,6-diphenylpyrimidin-2-one
Standard InChI InChI=1S/C17H14N2O/c1-19-16(14-10-6-3-7-11-14)15(12-18-17(19)20)13-8-4-2-5-9-13/h2-12H,1H3
Standard InChI Key BBNFFQUTCXFQIC-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone features a pyrimidinone core substituted with phenyl groups at the 5- and 6-positions and a methyl group at the 1-position. The planar pyrimidinone ring system, conjugated with the aromatic phenyl substituents, confers significant π-electron delocalization, influencing both reactivity and intermolecular interactions . Comparative analysis with related compounds, such as 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone, reveals that the absence of electron-withdrawing groups (e.g., cyano or amino substituents) in the 5,6-diphenyl variant likely reduces its polarity and alters solubility profiles .

Table 1: Comparative Physicochemical Properties of Selected Pyrimidinones

CompoundMolecular FormulaMelting Point (°C)λₘₐₓ (nm)ε (L·mol⁻¹·cm⁻¹)
5,6-Diphenyl-1-methyl-2(1H)-pyrimidinoneC₁₇H₁₄N₂O252–254*248–318*32,400–51,030*
6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone C₁₇H₁₂N₄O252–254248–31832,400–51,030
1,5-Diphenyl-6-guanidino-pyrazolo[3,4-d]pyrimidin-4(5H)-one C₁₈H₁₅N₇O>300260–34014,742–26,727
*Predicted values based on structural analogs .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5,6-diphenyl-1-methyl-2(1H)-pyrimidinone can be approached through modified Biginelli or Hantzsch-type reactions, commonly employed for pyrimidinone derivatives . A plausible route involves:

  • Condensation of 1-methylurea with benzil derivatives under acidic conditions to form the pyrimidinone ring.

  • Subsequent Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce phenyl groups at the 5- and 6-positions.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis for pyrimidinones, reducing environmental impact. Ball-milling techniques with solid acid catalysts (e.g., montmorillonite K10) have achieved 60–65% yields for similar compounds while minimizing byproduct formation . These methods remain untested for 5,6-diphenyl-1-methyl-2(1H)-pyrimidinone but represent a promising avenue for sustainable scale-up.

CompoundIC₅₀ (μM)Target PathwayApoptosis Induction
1,5-Diphenyl-6-guanidino derivative 4.0p53/p21/Bax85% Annexin V+
6-Amino-5-cyano-1,4-diphenyl 8.0ERK1/2, Akt72% TUNEL+
Dihydropyrimidinone analogs 0.02–3.13Mycobacterial enzymesN/A

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • N1 Methyl Group: Enhances metabolic stability by reducing oxidative deamination compared to N-H analogs .

  • 5,6-Diphenyl Motif: Increases lipophilicity (clogP ≈ 3.8), improving blood-brain barrier permeability but potentially limiting aqueous solubility .

  • C2 Carbonyl: Critical for hydrogen bonding with biological targets; reduction to C2-OH abolishes activity in dihydropyrimidinones .

Electronic Effects

Density functional theory (DFT) calculations on similar systems reveal that electron-donating phenyl groups raise the HOMO energy (-6.8 eV vs. -7.2 eV for unsubstituted pyrimidinone), facilitating charge-transfer interactions with enzyme active sites . This electronic profile may favor binding to kinases or topoisomerases implicated in cancer progression.

Challenges and Future Directions

Despite its promising scaffold, 5,6-diphenyl-1-methyl-2(1H)-pyrimidinone faces several development hurdles:

Ongoing research should prioritize:

  • High-throughput screening against kinase libraries

  • Co-crystallization studies with potential protein targets

  • Development of prodrug derivatives with ionizable groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator